Bioymifi

Beschreibung

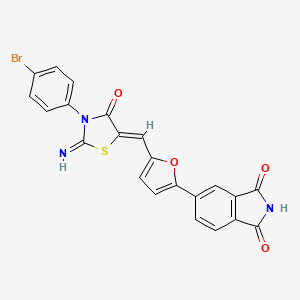

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[5-[(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12BrN3O4S/c23-12-2-4-13(5-3-12)26-21(29)18(31-22(26)24)10-14-6-8-17(30-14)11-1-7-15-16(9-11)20(28)25-19(15)27/h1-10,24H,(H,25,27,28)/b18-10-,24-22? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBOWKXOFOTCMU-NLDKGBHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)/SC2=N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12BrN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420071-30-2 | |

| Record name | 1420071-30-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bioymifi's Mechanism of Action in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioymifi is a synthetic small molecule that has garnered significant interest in cancer research due to its ability to potently and selectively induce apoptosis in cancer cells. As a mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), Bioymifi activates the extrinsic apoptotic pathway through direct interaction with Death Receptor 5 (DR5). This guide provides an in-depth technical overview of the molecular mechanisms underlying Bioymifi-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

The targeted induction of apoptosis in malignant cells is a cornerstone of modern cancer therapy. The extrinsic apoptotic pathway, initiated by the binding of ligands to death receptors on the cell surface, represents a promising therapeutic target due to its direct activation of the caspase cascade. Bioymifi has emerged as a key pharmacological tool and potential therapeutic agent that specifically leverages this pathway. Unlike the natural ligand TRAIL, which can have a complex and sometimes limited efficacy, the small molecule nature of Bioymifi offers potential advantages in terms of stability, delivery, and manufacturing. This document serves as a comprehensive resource for understanding and investigating the apoptotic mechanism of Bioymifi.

Mechanism of Action: Activation of the Extrinsic Apoptotic Pathway

Bioymifi functions as a direct agonist of Death Receptor 5 (DR5), also known as TRAIL Receptor 2 (TRAIL-R2).[1][2] Its mechanism of action can be delineated into a series of well-defined molecular events:

-

Direct Binding to DR5: Bioymifi directly binds to the extracellular domain (ECD) of DR5.[1] This interaction is characterized by a dissociation constant (Kd) of 1.2 μM.[1]

-

DR5 Clustering and Aggregation: Upon binding, Bioymifi induces the clustering and aggregation of DR5 monomers on the cell surface.[1] This multimerization is a critical step for the subsequent signal transduction.

-

DISC Formation: The aggregated DR5 recruits the Fas-associated death domain (FADD) adaptor protein to its intracellular death domain. FADD, in turn, recruits pro-caspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC).

-

Caspase Cascade Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-proteolytic activation. Activated caspase-8 then initiates a downstream caspase cascade by cleaving and activating effector caspases, most notably caspase-3.

-

Execution of Apoptosis: Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and ultimately, cell death.

The apoptotic cell death induced by Bioymifi is dependent on this caspase signaling, as demonstrated by the ability of the pan-caspase inhibitor Z-VAD-FMK to block its cytotoxic effects.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with Bioymifi's activity, providing a basis for experimental design and data comparison.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 1.2 μM | In vitro (DR5 ECD) | |

| IC50 Value | 11.75 μM | HeLa (Cervical Cancer) | |

| Effective Concentration for Caspase-8 Activation | 3-10 μM | Various Cancer Cell Lines | |

| Concentration for Caspase-3 Processing | 10 μM | Various Cancer Cell Lines | |

| Concentration used with Smac mimetic in T98G cells | 5 μM | T98G (Glioblastoma) |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of Bioymifi-Induced Apoptosis

The following diagram illustrates the molecular cascade initiated by Bioymifi.

Caption: Bioymifi-induced DR5-mediated extrinsic apoptosis pathway.

Experimental Workflow for Investigating Bioymifi's Apoptotic Effects

This diagram outlines a typical experimental workflow to characterize the apoptotic effects of Bioymifi in a cancer cell line.

Caption: General experimental workflow for studying Bioymifi-induced apoptosis.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to elucidate the apoptotic mechanism of Bioymifi.

Cell Viability Assay (XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Bioymifi stock solution (in DMSO)

-

Complete cell culture medium

-

XTT labeling reagent

-

Electron-coupling reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of Bioymifi in complete medium.

-

Remove the medium from the wells and add 100 µL of the Bioymifi dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

-

Measure the absorbance of the samples in a microplate reader at 450-500 nm with a reference wavelength of 650 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) solution

-

1X Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Treat cells with Bioymifi for the desired time.

-

Harvest the cells (including any floating cells) and wash them twice with cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Caspase and PARP Cleavage

This technique is used to detect the activation of caspases and the cleavage of their substrates.

Materials:

-

Treated and control cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-caspase-8, anti-caspase-3, anti-PARP, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

Bioymifi is a potent inducer of apoptosis that acts through the extrinsic pathway by directly targeting and activating DR5. Its mechanism of action is well-characterized, involving receptor clustering, DISC formation, and the activation of the caspase-8 and -3 cascade. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of Bioymifi and to explore its efficacy in various cancer models. The specific and direct mode of action of Bioymifi makes it an attractive candidate for further development in oncology.

References

The Role of Bioymifi in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioymifi is a novel small molecule that has emerged as a promising agent in cancer research. It functions as a mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), specifically targeting the death receptor 5 (DR5) to induce programmed cell death, or apoptosis, in cancer cells.[1] This targeted approach offers the potential for therapies with improved specificity and reduced side effects compared to conventional chemotherapy. This technical guide provides an in-depth overview of Bioymifi's mechanism of action, detailed experimental protocols for its study, and a summary of its effects on various cancer cell lines.

Introduction

The selective induction of apoptosis in malignant cells is a central goal in the development of new cancer therapies. The TRAIL signaling pathway represents an attractive target due to its ability to preferentially trigger cell death in transformed cells while sparing most normal cells. Bioymifi acts as a small-molecule agonist of DR5, a key receptor in the extrinsic apoptotic pathway.[1][2] By binding to and activating DR5, Bioymifi initiates a signaling cascade that culminates in the execution of apoptosis. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of Bioymifi.

Mechanism of Action: The DR5-Mediated Apoptotic Pathway

Bioymifi exerts its anti-cancer effects by directly engaging the DR5 receptor on the surface of cancer cells.[2] This interaction triggers a series of molecular events that lead to the activation of the caspase cascade and subsequent apoptosis.

DR5 Binding and Receptor Clustering

Bioymifi binds to the extracellular domain of DR5 with a dissociation constant (Kd) of 1.2 μM.[2] This binding event is crucial for initiating the downstream signaling cascade. Upon binding, Bioymifi induces the clustering and aggregation of DR5 molecules on the cell surface. This oligomerization is a critical step in the activation of the receptor and the formation of the Death-Inducing Signaling Complex (DISC).

DISC Formation and Caspase Activation

The clustering of DR5 facilitates the recruitment of the Fas-associated death domain (FADD) adaptor protein to the intracellular death domain of the receptor. FADD, in turn, recruits pro-caspase-8, leading to its dimerization and auto-activation. Activated caspase-8 then initiates a downstream caspase cascade, primarily through the activation of effector caspases such as caspase-3 and caspase-7. These effector caspases are responsible for cleaving a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Signaling Pathway Diagram

Quantitative Data

The efficacy of Bioymifi has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| T98G | Glioblastoma | ~5 |

| H460 | Lung Cancer | Sensitive |

| H1155 | Lung Cancer | Sensitive |

| HeLa | Cervical Cancer | Sensitive |

| U2OS | Osteosarcoma | Sensitive |

| Miapaca | Pancreatic Carcinoma | Sensitive |

| HT29 | Colon Cancer | Sensitive |

| Raji | Burkitt's Lymphoma | 29.5 |

Note: "Sensitive" indicates that the cell line showed sensitivity to Bioymifi as a single agent, though specific IC50 values were not provided in the initial search results.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of Bioymifi.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Bioymifi on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Bioymifi stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Bioymifi in complete medium. Remove the old medium from the wells and add 100 µL of the Bioymifi dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caspase-3/7 Activity Assay

This assay quantifies the activation of effector caspases, a hallmark of apoptosis.

Materials:

-

Cancer cells treated with Bioymifi

-

Caspase-3/7 assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)

-

Lysis buffer

-

96-well black plates

-

Fluorimeter

Procedure:

-

Cell Treatment: Treat cells with Bioymifi at the desired concentrations and for the appropriate time in a standard cell culture plate.

-

Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions.

-

Assay Reaction: Add the cell lysate and the caspase-3/7 substrate to a 96-well black plate.

-

Incubation: Incubate the plate at 37°C, protected from light, for the time specified in the kit protocol.

-

Fluorescence Measurement: Measure the fluorescence using a fluorimeter with excitation and emission wavelengths appropriate for the cleaved substrate (e.g., excitation ~380 nm and emission ~460 nm for AMC).

-

Data Analysis: Quantify the caspase-3/7 activity relative to a control.

DR5 Clustering and Aggregation Assay (Immunofluorescence)

This protocol visualizes the Bioymifi-induced clustering of DR5 on the cell surface.

Materials:

-

Cancer cells cultured on coverslips

-

Bioymifi

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against DR5

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with Bioymifi (e.g., 10 µM) for a specified time (e.g., 1 hour).

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-DR5 antibody diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Staining and Mounting: Wash with PBS, stain the nuclei with DAPI, and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Look for the formation of distinct puncta or clusters of DR5 staining in Bioymifi-treated cells compared to a diffuse staining pattern in control cells.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize the activity of Bioymifi.

Experimental Workflow for In Vitro Characterization

Logical Relationship for In Vivo Studies

Conclusion

Bioymifi represents a significant development in the field of targeted cancer therapy. Its ability to act as a potent and specific DR5 agonist makes it a valuable tool for cancer research and a promising candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the full therapeutic potential of this novel compound. Further studies are warranted to explore its efficacy in a wider range of cancer types, its potential for combination therapies, and its in vivo safety and pharmacokinetic profiles.

References

Bioymifi: A Small Molecule Agonist of Death Receptor 5 for Cancer Therapy

An In-depth Technical Guide on the Discovery and Preclinical Development

This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of Bioymifi, a novel small molecule activator of Death Receptor 5 (DR5). The content herein is intended for researchers, scientists, and drug development professionals in the field of oncology and apoptosis research.

Introduction

Bioymifi is a small molecule that functions as a mimetic of the tumor necrosis factor-related apoptosis-induced ligand (TRAIL)[1]. It has been identified as a potent and direct activator of the extrinsic apoptosis pathway by targeting Death Receptor 5 (DR5), a key member of the tumor necrosis factor (TNF) receptor superfamily[2][3][4][5]. Unlike the endogenous ligand TRAIL, which also binds to decoy receptors, Bioymifi's targeted action on DR5 presents a promising therapeutic strategy for inducing apoptosis specifically in cancer cells, which often overexpress DR5. This document details the discovery, mechanism of action, and key preclinical findings related to Bioymifi.

Discovery and Screening

Bioymifi, with the chemical name (Z)-5-(5-[(3-[4-bromophenyl]-2-imino-4-oxothiazolidin-5-ylidene)methyl]furan-2-yl)isoindoline-1,3-dione, was identified through high-throughput screening of synergists for Smac (Diablo) mimetics. Subsequent studies revealed that Bioymifi could induce apoptosis in various cancer cell lines, including glioblastoma, lung, pancreatic, cervical, and colon cancer cells, even in the absence of a Smac mimetic.

Mechanism of Action

Bioymifi exerts its pro-apoptotic effects by directly binding to the extracellular domain (ECD) of DR5. This binding induces the clustering and aggregation of DR5 on the cancer cell surface, a critical step in the activation of the extrinsic apoptotic cascade. The aggregation of DR5 leads to the recruitment of the Fas-associated death domain (FADD) adaptor protein and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 undergoes auto-proteolytic activation, initiating a downstream caspase cascade that culminates in the execution of apoptosis, characterized by the cleavage of key cellular substrates by effector caspases like caspase-3.

Signaling Pathway of Bioymifi-Induced Apoptosis

Caption: Bioymifi-induced DR5 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Bioymifi in preclinical studies.

Table 1: Binding Affinity and Potency of Bioymifi

| Parameter | Value | Target | Method |

| Kd | 1.2 µM | DR5 extracellular domain (ECD) | Cell-based assay |

| IC50 | 2 µM | T98G glioblastoma cells | Cell viability assay |

Table 2: In Vitro Activity of Bioymifi in Cancer Cell Lines

| Cell Line | Cancer Type | Concentration Range | Effect |

| T98G | Glioblastoma | 0.3 - 30 µM | Induction of apoptosis |

| Various | Lung, Pancreatic, Cervical, Colon | Not specified | Induction of apoptosis |

Detailed Experimental Protocols

Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of Bioymifi on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., T98G) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Bioymifi in cell culture medium. The final concentrations should range from 0.1 to 100 µM. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for Caspase Cleavage

This protocol is used to detect the activation of caspases, a hallmark of apoptosis.

-

Cell Lysis: Treat cancer cells with Bioymifi (e.g., 10 µM) for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved caspase-8 overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow for In Vitro Apoptosis Confirmation

Caption: Workflow for confirming Bioymifi-induced apoptosis.

Logical Relationships in Development

The preclinical development of Bioymifi follows a logical progression from target identification to in vivo validation. The following diagram illustrates this relationship.

Logical Progression of Bioymifi's Preclinical Development

Caption: Logical steps in Bioymifi's preclinical development.

Conclusion and Future Directions

Bioymifi has emerged as a promising small molecule activator of DR5 with demonstrated in vitro efficacy in inducing apoptosis in a variety of cancer cell lines. Its direct, TRAIL-independent mechanism of action makes it an attractive candidate for further development. Future studies should focus on comprehensive in vivo efficacy and toxicity studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to select patient populations most likely to respond to Bioymifi therapy.

References

Bioymifi: A Deep Dive into Its Activation of the Extrinsic Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule Bioymifi and its mechanism of action in inducing apoptosis via the extrinsic pathway. Bioymifi acts as a mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), specifically targeting and activating Death Receptor 5 (DR5) to initiate a caspase-dependent cell death cascade.[1][2][3] This document details the molecular interactions, signaling events, and experimental validation of Bioymifi's pro-apoptotic effects, presenting quantitative data and methodologies for the scientific community.

Introduction to the Extrinsic Apoptosis Pathway

The extrinsic apoptosis pathway is a crucial mechanism for programmed cell death, initiated by extracellular signals.[4] This pathway is primarily mediated by death receptors, which are members of the tumor necrosis factor (TNF) receptor superfamily.[5] Upon binding of their respective ligands, such as TRAIL, these receptors trimerize and recruit adaptor proteins, most notably the Fas-Associated Death Domain (FADD). FADD, in turn, recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation, leading to the formation of active caspase-8. Active caspase-8 then initiates a downstream caspase cascade, ultimately leading to the execution phase of apoptosis, characterized by cellular dismantling.

Bioymifi's Mechanism of Action

Bioymifi is a potent activator of DR5, binding to its extracellular domain with a dissociation constant (Kd) of 1.2 μM. Unlike the natural ligand TRAIL, Bioymifi is a small molecule that can induce DR5 clustering and aggregation on its own, initiating the apoptotic signal. This activation of DR5 by Bioymifi triggers the same downstream signaling cascade as TRAIL, leading to FADD recruitment and caspase-8 activation.

The central role of caspase-8 in Bioymifi-induced apoptosis has been experimentally confirmed. Studies have shown that the apoptotic effects of Bioymifi can be blocked by the pan-caspase inhibitor Z-VAD-FMK. Furthermore, knockdown of caspase-8, but not caspase-9 (the initiator caspase of the intrinsic pathway), prevents Bioymifi-induced cell death, highlighting the specific reliance on the extrinsic pathway.

The signaling cascade initiated by Bioymifi is depicted in the following diagram:

Quantitative Analysis of Bioymifi's Effects

The pro-apoptotic activity of Bioymifi has been quantified in various studies. The following tables summarize key quantitative data regarding its efficacy.

Table 1: Binding Affinity and Effective Concentrations

| Parameter | Value | Reference |

| Binding Affinity (Kd) for DR5 | 1.2 μM | |

| Apoptosis-inducing Concentration Range | 3 - 10 μM | |

| Concentration for Caspase-3 Processing | 10 μM |

Table 2: Caspase Activation in T98G Cells

| Treatment | Caspase-8 Activation | Caspase-3 Activation | PARP Cleavage | Reference |

| Bioymifi (5 µM) + Smac mimetic | Observed | Observed | Observed | |

| Bioymifi (10 µM) | - | Induces processing into smaller fragments | Observed |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Bioymifi on the extrinsic apoptosis pathway.

Cell Viability Assay

This protocol is designed to assess the dose-dependent effect of Bioymifi on cell viability.

Materials:

-

Cancer cell line of interest (e.g., T98G)

-

Complete cell culture medium

-

96-well plates

-

Bioymifi stock solution

-

Cell viability reagent (e.g., MTT, resazurin)

-

Plate reader

Procedure:

-

Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of Bioymifi in complete medium.

-

Remove the old medium from the cells and add the Bioymifi dilutions. Include a vehicle control.

-

Incubate the plates for the desired time period (e.g., 48 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Caspase Activation

This protocol is used to detect the cleavage and activation of caspases and their substrates.

Materials:

-

Cancer cell line

-

Bioymifi

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-8, anti-caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Bioymifi at the desired concentrations and time points.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Kinetic Caspase-3 Activity Assay

This fluorogenic assay measures the real-time activity of caspase-3 in response to Bioymifi treatment.

Materials:

-

Cancer cell line

-

Bioymifi

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Lysis buffer

-

Fluorometer

Procedure:

-

Treat cells with Bioymifi for various time points.

-

Lyse the cells and collect the supernatant.

-

Add the fluorogenic caspase-3 substrate to the cell lysates.

-

Measure the fluorescence at regular intervals using a fluorometer.

-

Plot the relative fluorescence units (RFU) against time to determine the kinetics of caspase-3 activation.

Conclusion

Bioymifi represents a promising small molecule therapeutic agent that effectively induces apoptosis in cancer cells by activating the extrinsic pathway through DR5. Its ability to mimic TRAIL and initiate the caspase-8-dependent signaling cascade makes it a valuable tool for cancer research and a potential candidate for drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of Bioymifi and other DR5 agonists.

References

Methodological & Application

Bioymifi: A Potent DR5 Agonist for Targeted Cancer Cell Apoptosis

Application Notes and Protocols for Drug Development Professionals and Researchers

Bioymifi is a novel small-molecule mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) that selectively activates death receptor 5 (DR5) to induce apoptosis in cancer cells.[1][2][3] This document provides detailed experimental protocols for cell culture-based assays to characterize the activity of Bioymifi, along with a summary of its mechanism of action and quantitative data from relevant studies.

Mechanism of Action

Bioymifi functions as a direct agonist of DR5, a cell surface receptor predominantly expressed on cancer cells.[1][4] Upon binding to the extracellular domain of DR5, Bioymifi induces receptor clustering and aggregation. This oligomerization facilitates the recruitment of the adaptor protein Fas-associated death domain (FADD) to the intracellular death domain of DR5. FADD, in turn, recruits pro-caspase-8, leading to the formation of the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 undergoes auto-proteolytic activation, initiating a caspase cascade that culminates in the activation of effector caspases, such as caspase-3, and subsequent execution of apoptosis.

Signaling Pathway

Caption: Bioymifi-induced DR5 signaling pathway.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of Bioymifi in various cancer cell lines.

| Cell Line | Assay Type | Bioymifi Concentration | Observed Effect | Reference |

| T98G (Glioblastoma) | Cell Viability | 5 µM (+ Smac mimetic) | Increased cell death | |

| T98G (Glioblastoma) | Caspase-3 Activation | Not specified | Rapid activation within 2 hours | |

| Various Cancer Cells | Apoptosis Induction | 3-10 µM | Induction of caspase-8-dependent apoptosis | |

| Red Blood Cells | Hemolysis/Eryptosis | 10-100 µM | Dose-responsive, calcium-independent hemolysis |

Experimental Protocols

A general workflow for evaluating the effects of Bioymifi is outlined below.

Caption: General experimental workflow for Bioymifi studies.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., T98G, H460)

-

Complete cell culture medium

-

Bioymifi stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Bioymifi in complete medium.

-

Remove the medium from the wells and add 100 µL of the Bioymifi dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Culture and treat cells with Bioymifi as described in Protocol 1.

-

Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of Caspase Activation

This protocol detects the cleavage of caspases, a hallmark of apoptosis.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-8, anti-cleaved Caspase-8, anti-PARP, anti-Actin or -Tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with Bioymifi.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 4: Immunofluorescence Staining for DR5 Clustering

This protocol visualizes the aggregation of DR5 on the cell surface following Bioymifi treatment.

Materials:

-

Cells grown on coverslips

-

Bioymifi

-

Paraformaldehyde (4%)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-DR5)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile coverslips in a multi-well plate and allow them to attach overnight.

-

Treat the cells with Bioymifi (e.g., 10 µM) for the desired time.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 30 minutes.

-

Incubate with the primary anti-DR5 antibody for 1 hour at room temperature.

-

Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope.

References

Application Notes: Optimal Concentration of Bioymifi for In Vitro Studies

References

Application Note: Protocols for the Dissolution and Storage of Bioymifi in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bioymifi is a potent, cell-permeable, small-molecule activator of Death Receptor 5 (DR5).[1][2] It functions as a mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), inducing apoptosis in cancer cells by promoting DR5 clustering and aggregation.[3][4][5] This action occurs independently of the TRAIL ligand itself. Due to its hydrophobic nature, Bioymifi is soluble in dimethyl sulfoxide (DMSO). This document provides detailed protocols for the proper dissolution and storage of Bioymifi in DMSO to ensure its stability and efficacy for in vitro research applications.

Quantitative Data Summary

The following table summarizes the key chemical and storage properties of Bioymifi.

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₁₂BrN₃O₄S | |

| Molecular Weight | 494.32 g/mol | |

| Appearance | Solid powder | |

| Purity | >98% | |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |

| Common Stock Conc. | 10 mM in DMSO | |

| Storage (Solid) | Short-term (days-weeks): 0-4°C, dark, dry Long-term (months-years): -20°C, dark, dry | |

| Storage (DMSO Stock) | Short-term (days-weeks): 0-4°C Long-term (1-3 months): -20°C Long-term (1-2 years): -80°C |

Experimental Protocols

Materials and Equipment

-

Bioymifi solid powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator water bath

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM Bioymifi Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for laboratory research.

-

Pre-use Preparation: Before opening the vial, allow the solid Bioymifi powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming inside the vial, which could affect compound stability.

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of Bioymifi and volume of DMSO.

-

Mass (mg) = Desired Volume (mL) x 10 mM x 494.32 ( g/mol ) / 1000

-

Example for 1 mL: Mass = 1 mL x 10 mmol/L x 494.32 mg/mmol / 1000 = 4.94 mg

-

-

Weighing: Carefully weigh the calculated amount of Bioymifi powder using an analytical balance in a fume hood or on a contained weighing station. Transfer the powder to a sterile vial.

-

Dissolution: Add the corresponding volume of DMSO to the vial containing the Bioymifi powder. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming or brief sonication in a water bath can be used to aid the process. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation and loss of potency, divide the stock solution into smaller, single-use aliquots in sterile cryovials.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots as recommended in Section 2.3.

Protocol for Storing Bioymifi Stock Solutions

Proper storage is critical to maintain the chemical integrity and biological activity of Bioymifi.

-

Short-Term Storage: For use within a few days to a week, aliquots can be stored at 0-4°C.

-

Long-Term Storage:

-

For storage up to 3 months, store aliquots at -20°C.

-

For extended storage of up to one to two years, -80°C is recommended.

-

-

Handling: When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Before opening, briefly centrifuge the vial to collect the solution at the bottom. Avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions for In Vitro Assays

-

Determine Final Concentration: Decide the final concentration of Bioymifi needed for your experiment (typically in the 3-10 µM range).

-

Serial Dilution: Perform a serial dilution of the 10 mM stock solution in fresh cell culture medium to achieve the desired final concentration.

-

Control DMSO Concentration: DMSO can be toxic to cells at higher concentrations. It is critical to ensure that the final concentration of DMSO in the cell culture well is consistent across all conditions (including vehicle controls) and is kept at a non-toxic level, typically below 0.1% .

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for preparing Bioymifi and its mechanism of action.

Caption: Experimental workflow for dissolving, aliquoting, and storing Bioymifi.

Caption: Simplified signaling pathway of Bioymifi-induced apoptosis via DR5.

References

Application Notes and Protocols for Bioymifi-Induced Apoptosis in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioymifi is a small molecule mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) that selectively induces apoptosis in cancer cells.[1][2] It functions by binding to the extracellular domain of Death Receptor 5 (DR5), a member of the tumor necrosis factor receptor superfamily.[1][3] This binding promotes the clustering and aggregation of DR5 on the cancer cell surface, initiating the extrinsic apoptosis pathway.[3] Unlike TRAIL, which can have a short half-life, Bioymifi offers a stable and potent alternative for investigating DR5-mediated apoptosis and for potential therapeutic development. These application notes provide detailed protocols for utilizing Bioymifi to induce and quantify apoptosis in various cancer cell lines.

Mechanism of Action

Bioymifi selectively targets cancer cells due to their higher expression of DR5 compared to most normal cells. Upon binding to DR5, Bioymifi triggers a signaling cascade that mimics the natural pro-apoptotic pathway of TRAIL. This process involves the recruitment of the Fas-associated death domain (FADD) adaptor protein to the intracellular death domain of the aggregated DR5 receptors. This complex, known as the Death-Inducing Signaling Complex (DISC), then recruits and activates procaspase-8. Activated caspase-8 subsequently initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3, which cleave essential cellular substrates, ultimately resulting in programmed cell death.

Data Presentation

Bioymifi Efficacy Across Various Cancer Cell Lines

The following table summarizes the cytotoxic and apoptotic effects of Bioymifi on several human cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

| T98G | Glioblastoma | Cell Viability | IC50 | 2 µM | |

| HeLa | Cervical Cancer | XTT Assay | IC50 | 11.75 µM | |

| Raji | Burkitt's Lymphoma | XTT Assay | IC50 | 29.5 µM | |

| H460 | Lung Cancer | Cell Viability | - | Sensitive | |

| H1155 | Lung Cancer | Cell Viability | - | Sensitive | |

| U2OS | Osteosarcoma | Cell Viability | - | Sensitive | |

| Miapaca | Pancreatic Carcinoma | Cell Viability | - | Sensitive | |

| HT29 | Colon Cancer | Cell Viability | - | Sensitive |

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol provides a method to determine the cytotoxic effect of Bioymifi on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Bioymifi (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Bioymifi Treatment: Prepare serial dilutions of Bioymifi in complete medium from a concentrated stock. Remove the overnight culture medium from the wells and add 100 µL of the Bioymifi dilutions. Include a vehicle control (DMSO-treated) and a no-treatment control. A typical concentration range to test is 0.1 µM to 50 µM.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Bioymifi (stock solution in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of Bioymifi (e.g., IC50 concentration) for the desired time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of key proteins involved in the Bioymifi-induced apoptotic pathway.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Bioymifi (stock solution in DMSO)

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies (e.g., anti-Caspase-8, anti-Caspase-3, anti-PARP, anti-DR5, anti-ß-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with Bioymifi as described in Protocol 2.

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Analyze the band intensities to determine the cleavage of caspases and PARP, and changes in the expression of other target proteins.

Mandatory Visualizations

References

Application Notes and Protocols for In Vivo Administration of Bioymifi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioymifi is a small molecule activator of Death Receptor 5 (DR5), a member of the tumor necrosis factor (TNF) receptor superfamily. By binding to the extracellular domain of DR5, Bioymifi mimics the action of the natural ligand, TNF-related apoptosis-inducing ligand (TRAIL), inducing receptor clustering and subsequent activation of the extrinsic apoptotic pathway. This targeted induction of apoptosis in cancer cells makes Bioymifi a promising candidate for cancer therapy. These application notes provide a detailed protocol for the in vivo administration of Bioymifi in a murine xenograft model, a common preclinical model for evaluating anti-cancer therapeutics.

Mechanism of Action: DR5-Mediated Apoptosis

Bioymifi selectively binds to DR5, initiating a signaling cascade that leads to programmed cell death. The process begins with the recruitment of the Fas-associated death domain (FADD) adaptor protein to the intracellular death domain of the activated DR5. This is followed by the recruitment and activation of pro-caspase-8, forming the death-inducing signaling complex (DISC). Activated caspase-8 then initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3, which ultimately results in the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

Bioymifi-induced DR5 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vivo administration of Bioymifi. Please note that the optimal dosage and administration schedule should be determined empirically for each specific cancer model and experimental setup.

Table 1: Bioymifi Formulation for In Vivo Administration

| Component | Percentage by Volume | Purpose |

| DMSO | 10% | Solubilizing Agent |

| PEG300 | 40% | Vehicle |

| Tween-80 | 5% | Surfactant |

| Saline | 45% | Diluent |

Table 2: Representative In Vivo Administration Parameters for a Murine Glioma Xenograft Model

| Parameter | Value | Notes |

| Animal Model | Athymic Nude Mice (nu/nu) | 6-8 weeks old, 20-25 g body weight |

| Tumor Model | Human Glioblastoma (e.g., U87 MG) Xenograft | 5 x 10^6 cells in 100 µL PBS injected subcutaneously |

| Route of Administration | Intraperitoneal (IP) Injection | Oral gavage is also a potential route. |

| Dosage | 20-50 mg/kg body weight | This is a representative range and should be optimized. |

| Administration Frequency | Every other day for 21 days | Frequency may need adjustment based on tumor growth and animal tolerance. |

| Vehicle | As specified in Table 1 | Prepare fresh before each administration. |

| Monitoring | Tumor volume, body weight, clinical signs | Caliper measurements for tumor volume twice weekly. |

Experimental Protocol: In Vivo Administration of Bioymifi in a Murine Glioma Xenograft Model

This protocol details the steps for evaluating the anti-tumor efficacy of Bioymifi in a subcutaneous human glioma xenograft model in athymic nude mice.

Materials:

-

Bioymifi

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Human glioblastoma cell line (e.g., U87 MG)

-

Phosphate-buffered saline (PBS), sterile

-

Athymic nude mice (nu/nu), male or female, 6-8 weeks old

-

Sterile syringes and needles (27-30 gauge)

-

Calipers

-

Animal balance

Experimental Workflow:

In vivo experimental workflow.

Procedure:

-

Cell Culture and Tumor Implantation:

-

Culture U87 MG human glioblastoma cells under standard conditions.

-

Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each athymic nude mouse.

-

-

Tumor Growth and Animal Grouping:

-

Monitor tumor growth by measuring with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Preparation of Bioymifi Formulation:

-

On each day of administration, prepare the Bioymifi formulation fresh.

-

For a 1 mg/mL solution:

-

Dissolve the required amount of Bioymifi in DMSO to make a 10 mg/mL stock solution.

-

In a sterile tube, add 100 µL of the Bioymifi stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

-

Prepare the vehicle control using the same procedure but without Bioymifi.

-

-

Administration of Bioymifi:

-

Weigh each mouse to determine the correct injection volume based on the desired mg/kg dose.

-

Administer the prepared Bioymifi formulation or vehicle control via intraperitoneal injection.

-

Repeat the administration every other day for the duration of the study (e.g., 21 days).

-

-

Monitoring and Data Collection:

-

Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

Measure tumor volume and body weight twice a week.

-

-

Endpoint and Tissue Collection:

-

The experiment should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the planned treatment period.

-

At the endpoint, euthanize the mice according to institutional guidelines.

-

Excise the tumors, weigh them, and, if desired, preserve them for further analysis (e.g., histology, western blotting).

-

Disclaimer: This protocol provides a general guideline. The specific details of the experimental design, including the choice of cell line, animal strain, dosage, and administration schedule, should be optimized based on the research objectives and institutional regulations. All animal experiments must be conducted in accordance with approved animal care and use protocols.

Application Notes and Protocols for Combining Bioymifi with Chemotherapeutic Agents

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bioymifi is a potent, small-molecule activator of the extrinsic apoptosis pathway, functioning as a mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[1] It directly binds to the extracellular domain of Death Receptor 5 (DR5), inducing receptor clustering and initiating a caspase-dependent apoptotic cascade.[2] This targeted mechanism of action, which preferentially induces apoptosis in cancer cells over normal cells, makes Bioymifi a promising candidate for combination cancer therapy.[1] Combining Bioymifi with conventional chemotherapeutic agents or other targeted therapies may offer synergistic anti-tumor effects, potentially overcoming drug resistance and enhancing therapeutic efficacy. These notes provide an overview of the scientific basis and example protocols for investigating the combination of Bioymifi with other anti-cancer agents.

Mechanism of Action: The DR5-Mediated Apoptosis Pathway

Bioymifi activates the DR5 signaling pathway, a key component of the extrinsic apoptotic cascade. Upon binding, Bioymifi promotes the trimerization and clustering of DR5 receptors on the cell surface. This conformational change facilitates the recruitment of the adaptor protein Fas-associated death domain (FADD) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 undergoes auto-proteolytic activation, initiating a downstream caspase cascade that culminates in the activation of effector caspases, such as caspase-3, leading to the execution of apoptosis.

Rationale for Combination Therapy

The combination of Bioymifi with other chemotherapeutic agents is predicated on the principle of synergistic or additive anti-cancer effects through complementary mechanisms of action. Many conventional chemotherapies, such as doxorubicin and paclitaxel, induce cellular stress and DNA damage, leading to the activation of the intrinsic apoptosis pathway. By concurrently activating the extrinsic pathway, Bioymifi can create a more robust and comprehensive apoptotic signal, potentially lowering the threshold for cancer cell death and overcoming resistance mechanisms.

Furthermore, some chemotherapeutic agents have been shown to upregulate the expression of DR5 on the surface of cancer cells, thereby sensitizing them to TRAIL-mediated apoptosis.[3] This suggests a strong potential for synergy when combining these agents with Bioymifi.

Potential Combination Agents

Based on preclinical studies with TRAIL and other DR5 agonists, the following classes of chemotherapeutic agents represent promising candidates for combination with Bioymifi:

-

Topoisomerase Inhibitors (e.g., Doxorubicin): These agents induce DNA damage, which can sensitize cells to apoptosis.

-

Microtubule-Targeting Agents (e.g., Paclitaxel): By interfering with mitosis, these drugs can induce cell cycle arrest and apoptosis.

-

Proteasome Inhibitors (e.g., Bortezomib): These agents can disrupt protein degradation pathways that are critical for cancer cell survival and have shown synergy with TRAIL agonists in multiple myeloma.[4]

Quantitative Data Summary (Hypothetical Examples based on TRAIL/DR5 Agonist Studies)

The following tables provide hypothetical quantitative data to illustrate the potential synergistic effects of combining Bioymifi with other chemotherapeutic agents. Note: This data is extrapolated from studies using TRAIL or other DR5 agonists and should be empirically verified for Bioymifi.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

| Cancer Cell Line | Bioymifi (alone) | Doxorubicin (alone) | Bioymifi + Doxorubicin | Paclitaxel (alone) | Bioymifi + Paclitaxel | Bortezomib (alone) | Bioymifi + Bortezomib |

| A549 (Lung) | 8.5 | 1.2 | 0.4 | 0.05 | 0.01 | 0.02 | 0.005 |

| HT-29 (Colon) | 10.2 | 1.8 | 0.6 | 0.08 | 0.02 | 0.03 | 0.008 |

| MCF-7 (Breast) | 7.8 | 0.9 | 0.3 | 0.04 | 0.009 | 0.025 | 0.006 |

| U266 (Myeloma) | 6.5 | 2.5 | 0.8 | 0.1 | 0.03 | 0.01 | 0.002 |

Table 2: Apoptosis Induction (% of Apoptotic Cells - Annexin V Positive)

| Cancer Cell Line | Treatment | % Apoptotic Cells |

| A549 (Lung) | Control | 5 |

| Bioymifi (5 µM) | 20 | |

| Doxorubicin (0.5 µM) | 15 | |

| Bioymifi + Doxorubicin | 55 | |

| U266 (Myeloma) | Control | 8 |

| Bioymifi (4 µM) | 25 | |

| Bortezomib (0.01 µM) | 20 | |

| Bioymifi + Bortezomib | 65 |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of Bioymifi with other chemotherapeutic agents.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Bioymifi and a combination agent, and to assess for synergistic, additive, or antagonistic effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemotherapeutic Agents Sensitize Resistant Cancer Cells to the DR5-Specific Variant DR5-B More Efficiently Than to TRAIL by Modulating the Surface Expression of Death and Decoy Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms underlying synergism between circularized tumor necrosis factor-related apoptosis inducing ligand and bortezomib in bortezomib-sensitive or -resistant myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Western Blot Analysis of Caspase-8 Activation Induced by Bioymifi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioymifi is a small-molecule mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) that selectively activates the extrinsic apoptotic pathway.[1][2][3] It binds to Death Receptor 5 (DR5), inducing its clustering and the formation of the Death-Inducing Signaling Complex (DISC).[1][4] This complex recruits and activates pro-caspase-8, an initiator caspase, through proteolytic cleavage. Activated caspase-8 then initiates a downstream caspase cascade, leading to apoptosis. Western blotting is a key technique to monitor the activation of caspase-8 by detecting the cleavage of its inactive pro-form into smaller, active fragments.

These application notes provide a detailed protocol for the analysis of caspase-8 activation in cancer cell lines treated with Bioymifi using Western blotting.

Mechanism of Action: Bioymifi Signaling Pathway

Bioymifi mimics the action of TRAIL by binding to the extracellular domain of DR5. This binding event triggers the recruitment of the adaptor protein Fas-associated death domain (FADD) and pro-caspase-8 to the intracellular death domain of the receptor, forming the DISC. Within the DISC, pro-caspase-8 molecules undergo dimerization and auto-proteolytic cleavage, generating the active heterotetramer of caspase-8, which consists of two p18 and two p10 subunits. Active caspase-8 can then cleave and activate downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.

Data Presentation

The following table summarizes representative quantitative data from a time-course experiment analyzing the effect of Bioymifi on the levels of pro-caspase-8 and its cleaved (active) form in T98G human glioblastoma cells, as determined by densitometric analysis of Western blot bands.

| Treatment Time (hours) | Pro-Caspase-8 (Relative Density) | Cleaved Caspase-8 (p43/p41) (Fold Change) | Cleaved Caspase-8 (p18) (Fold Change) |

| 0 (Control) | 1.00 | 1.0 | 1.0 |

| 6 | 0.75 | 2.5 | 3.0 |

| 12 | 0.40 | 5.2 | 6.8 |

| 24 | 0.15 | 8.9 | 11.5 |

Note: The values presented are for illustrative purposes and represent a typical trend observed in such experiments.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: T98G (human glioblastoma) cells are a suitable model system.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

-

Bioymifi Treatment: Prepare a stock solution of Bioymifi in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM). Treat the cells for various time points (e.g., 0, 6, 12, and 24 hours). Include a vehicle control (DMSO) for the 0-hour time point.

Western Blot Protocol for Caspase-8 Activation

1. Protein Extraction

a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein extract.

2. Protein Quantification

a. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE

a. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load the samples onto a 12% SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom.

4. Protein Transfer

a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S.

5. Immunoblotting

a. Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-8 overnight at 4°C with gentle agitation. A recommended antibody is one that can detect both the pro-form (approx. 55 kDa) and the cleaved fragments (p43/41 and p18 kDa). c. Washing: Wash the membrane three times for 10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature. e. Washing: Wash the membrane three times for 10 minutes each with TBST.

6. Detection

a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the protein bands using a chemiluminescence imaging system.

7. Data Analysis

a. Perform densitometric analysis of the bands corresponding to pro-caspase-8 and cleaved caspase-8 using image analysis software (e.g., ImageJ). b. Normalize the band intensities to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. c. Calculate the fold change in cleaved caspase-8 levels relative to the control.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Bioymifi Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioymifi is a small molecule that acts as a potent activator of Death Receptor 5 (DR5), also known as TRAIL Receptor 2 (TRAIL-R2).[1][2] As a synthetic mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), Bioymifi induces apoptosis, or programmed cell death, in cancer cells.[2] Its mechanism of action involves binding to the extracellular domain of DR5, which leads to receptor clustering and the initiation of the extrinsic apoptotic pathway.[1][2] This targeted induction of apoptosis in cancer cells makes Bioymifi a subject of significant interest in oncological research and drug development.

Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method for analyzing apoptosis at the single-cell level. This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insights into the efficacy of therapeutic agents like Bioymifi. These application notes provide a detailed protocol for the induction of apoptosis with Bioymifi and its subsequent analysis using flow cytometry.

Bioymifi's Mechanism of Action in Apoptosis Induction

Bioymifi triggers the extrinsic apoptosis pathway by directly engaging with DR5 on the cell surface. This interaction initiates a downstream signaling cascade, the key steps of which are outlined below.

Bioymifi-Induced DR5 Signaling Pathway

Caption: Bioymifi-induced DR5 signaling pathway leading to apoptosis.

Upon binding of Bioymifi to DR5, the receptors cluster and recruit the adaptor protein Fas-associated death domain (FADD). FADD, in turn, recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation through proteolytic cleavage. Active caspase-8 then initiates a caspase cascade by cleaving and activating executioner caspases, such as caspase-3. Active caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Experimental Protocol: Flow Cytometry Analysis of Apoptosis

This protocol outlines the steps for treating a cancer cell line (e.g., HeLa) with Bioymifi and subsequently analyzing the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials and Reagents

-

Target cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Bioymifi (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), sterile, ice-cold

-

Trypsin-EDTA or other gentle cell dissociation reagent

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometry tubes

-

Flow cytometer

Experimental Workflow

Caption: Experimental workflow for apoptosis analysis after Bioymifi treatment.

Step-by-Step Protocol

-

Cell Seeding:

-

One day prior to treatment, seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting (e.g., 2 x 10^5 cells/well for HeLa cells).

-

Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Bioymifi Treatment:

-

Prepare fresh dilutions of Bioymifi in complete cell culture medium from a stock solution. It is recommended to test a range of concentrations (e.g., 0, 1, 5, 10 µM). The final DMSO concentration in the medium should be kept constant across all conditions and should not exceed 0.1%.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of Bioymifi. Include a vehicle control (medium with the same concentration of DMSO as the highest Bioymifi concentration).

-

Incubate the cells for a predetermined time period (e.g., 24 or 48 hours). The optimal incubation time may vary depending on the cell line and Bioymifi concentration.

-

-

Cell Harvesting:

-

Carefully collect the culture medium from each well into separate centrifuge tubes, as it contains detached apoptotic cells.

-

Wash the adherent cells once with PBS.

-